molecular formula C23H23N5O3 B11012269 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11012269
M. Wt: 417.5 g/mol
InChI Key: WQNVEQMTJYMPPW-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further converted into various derivatives .

Industrial Production Methods

the use of microwave irradiation and green chemistry approaches, such as the use of water as a solvent, are promising for scaling up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol or water and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with varying degrees of substitution and functionalization, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetate

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H23N5O3/c1-15(2)12-28-14-25-20-8-7-16(11-18(20)23(28)31)26-21(29)9-10-27-13-24-19-6-4-3-5-17(19)22(27)30/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29)

InChI Key

WQNVEQMTJYMPPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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